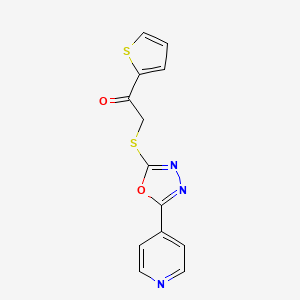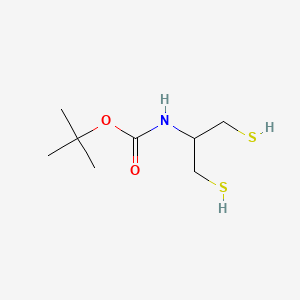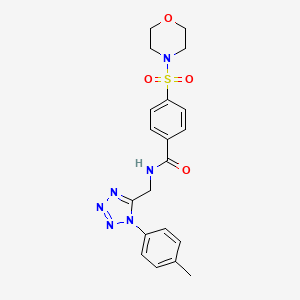![molecular formula C9H10N2S B2814544 [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile CAS No. 3703-45-5](/img/structure/B2814544.png)
[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile” is a chemical compound with the molecular formula C9H10N2S . It has a molecular weight of 178.25 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Sulphur Amino Acids and Metabolic Pathways
[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is part of a broader category of sulfur-containing compounds that play pivotal roles in various biochemical pathways and physiological functions. While specific research directly focusing on this compound's applications in scientific research appears to be limited, insights can be gained by examining the role and significance of sulfur amino acids (SAAs), such as methionine and cysteine, which share structural or functional similarities with sulfur-containing compounds.
Metabolic Significance of Sulfur Amino Acids : SAAs are essential for the synthesis of proteins and several critical biomolecules. Methionine serves as a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in methylation reactions critical for cellular regulation. Cysteine contributes to the synthesis of glutathione, a vital antioxidant protecting cells from oxidative stress (Toohey, 2014; Sauter et al., 2013).
Sulfur in Detoxification and Liver Health : The metabolism of sulfur compounds is crucial for liver health, influencing fatty liver conditions and potentially offering therapeutic strategies against diet-induced fatty liver disease. This suggests the potential of sulfur-containing compounds in modulating lipid metabolism and preventing metabolic syndromes (Toohey, 2014).
Antioxidant Properties and Disease Prevention : Sulfur-containing compounds, through their involvement in glutathione synthesis, play a critical role in maintaining redox balance within the cell, thus offering protective effects against various diseases, including neurodegenerative and cardiovascular diseases (McPherson & Hardy, 2011).
Agricultural and Environmental Applications : Sulfur oxidizing bacteria and the role of sulfur in plant nutrition highlight the environmental significance of sulfur-containing compounds. These aspects underscore the potential applications of sulfur in enhancing soil fertility, plant nutrition, and crop yield (Vidyalakshmi et al., 2009).
Biotechnological and Industrial Applications : Beyond its biological significance, sulfur and its compounds find applications in biotechnology and industry, including pharmaceuticals, agriculture, and environmental remediation. This versatility underscores the potential of exploring this compound and similar compounds in various scientific and technological fields (Lewis, 2010).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
(4-amino-3-ethylphenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-7-5-8(12-6-10)3-4-9(7)11/h3-5H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYASWBMTJGBRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327637 |
Source


|
| Record name | (4-amino-3-ethylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3703-45-5 |
Source


|
| Record name | (4-amino-3-ethylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide](/img/structure/B2814465.png)
![2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2814466.png)
![N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2814469.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2814470.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)
![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)




![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814483.png)